molecular formula C22H18Cl2N6O4 B12164685 N'~1~,N'~6~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

Cat. No.: B12164685
M. Wt: 501.3 g/mol
InChI Key: PCQLDWSGGNTUBF-UHFFFAOYSA-N
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Description

N’~1~,N’~6~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide, also known by its chemical formula C36H38N4O6, is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the condensation of two molecules of 5-chloro-2-oxoindole with hexanedihydrazide. The reaction proceeds via the formation of a hydrazone linkage between the indole moieties and the hydrazide functional groups.

Reaction Conditions::
  • Reactants: 5-chloro-2-oxoindole, hexanedihydrazide
  • Solvent: Organic solvents (e.g., dichloromethane, ethanol)
  • Catalyst: Acidic or basic conditions (e.g., acetic acid, sodium hydroxide)
  • Temperature: Typically at room temperature or slightly elevated
  • Isolation: Crystallization or column chromatography

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific studies.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially forming imine derivatives.

    Reduction: Reduction of the imine groups to secondary amines.

    Substitution: Substituent modifications on the aromatic rings.

    Hydrolysis: Cleavage of the hydrazone linkage.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

    Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides)

    Hydrolysis: Acidic or basic hydrolysis conditions

Major Products:: The major products depend on the specific reaction conditions and substituents. Potential products include imines, secondary amines, and substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential as an anticancer agent due to its indole scaffold.

    Biological Studies: Investigating cellular responses and pathways.

    Materials Science: Incorporation into polymers or materials for specific properties.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, potentially affecting cell growth, apoptosis, or signaling pathways.

Comparison with Similar Compounds

While N’~1~,N’~6~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is unique, similar compounds include:

Properties

Molecular Formula

C22H18Cl2N6O4

Molecular Weight

501.3 g/mol

IUPAC Name

N,N'-bis[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]hexanediamide

InChI

InChI=1S/C22H18Cl2N6O4/c23-11-5-7-15-13(9-11)19(21(33)25-15)29-27-17(31)3-1-2-4-18(32)28-30-20-14-10-12(24)6-8-16(14)26-22(20)34/h5-10,25-26,33-34H,1-4H2

InChI Key

PCQLDWSGGNTUBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)CCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Cl)O

Origin of Product

United States

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